N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-6-5-8-16(10-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)18-9-4-3-7-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGAWYPWFPEISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the acetamide group and the methylphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Anticancer Applications
Research indicates that N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit key kinases involved in cancer progression.
Mechanisms of Action :
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines at micromolar concentrations.
- Kinase Inhibition : It has been noted that this compound may inhibit kinases such as Aurora-A and CDK2, which are crucial for cancer cell proliferation.
Case Study Example
A study demonstrated that a derivative of this compound significantly inhibited the growth of lung cancer cells (A549) with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. This suggests a promising avenue for further development in anticancer therapies.
Anti-inflammatory Applications
Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways.
Mechanisms of Action :
- Inhibition of Pro-inflammatory Cytokines : These compounds may reduce the production of cytokines such as TNF-alpha and IL-6.
Case Study Example
In vitro studies have shown that similar compounds can significantly reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases.
Other Potential Applications
Beyond anticancer and anti-inflammatory effects, there are indications that this compound could be explored for:
- Antimicrobial Activity : Some pyrazolo derivatives have shown efficacy against various bacterial strains.
Research Findings and Data Table
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide include other pyrazolopyrimidines with different substituents. Examples include:
- N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- N-(3-methylphenyl)-2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound belonging to the pyrazolopyrimidine class. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing data from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described by its chemical formula and its unique functional groups, which contribute to its biological properties. The presence of the pyrazolo[3,4-d]pyrimidine core is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 358.39 g/mol |
| Melting Point | Not Available |
| Solubility | Not Available |
| CAS Number | 895014-04-7 |
Anticancer Properties
Recent studies have shown that compounds within the pyrazolopyrimidine class exhibit promising anticancer activities. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Activity
In a study assessing the efficacy of similar pyrazolopyrimidine derivatives, compounds were evaluated against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results indicated:
- MCF7 : GI50 = 3.79 µM
- SF-268 : TGI50 = 12.50 µM
- NCI-H460 : LC50 = 42.30 µM
These findings suggest that this compound may possess similar or enhanced cytotoxicity against specific cancer types .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Pyrazolopyrimidines are known to inhibit kinases, which play crucial roles in signaling pathways related to cancer progression.
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| CSNK2A2 | Competitive Inhibition | |
| Phosphodiesterase 4B | Non-competitive |
Pharmacological Potential
Beyond anticancer properties, this compound also shows potential in other therapeutic areas such as anti-inflammatory and antimicrobial activities. Studies have indicated that pyrazolo[3,4-d]pyrimidines may exhibit:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Effective against various bacterial strains.
Table 3: Summary of Biological Activities
Q & A
Q. What in vitro/in vivo models are suitable for toxicology studies?
- In Vitro :
- hERG Assay : Patch-clamp electrophysiology to assess cardiac risk .
- CYP450 Inhibition : Screen for drug-drug interaction potential .
- In Vivo : Zebrafish embryotoxicity (LC determination) and murine hepatotoxicity models (ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
